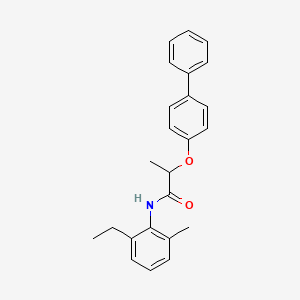
1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as IMD-1041, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine increases cAMP levels, which in turn leads to various cellular effects such as anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer effects. Inflammation is a common feature in many diseases, and 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have neuroprotective effects by preventing the death of neurons and promoting their survival. Finally, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its selectivity for PDE4, which allows for specific targeting of cAMP signaling pathways. In addition, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its relatively low potency compared to other PDE4 inhibitors, which may require higher concentrations to achieve desired effects.
Future Directions
There are several future directions for research on 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anticancer agent and to investigate its mechanisms of action in cancer cells. Finally, further research is needed to optimize the synthesis and pharmacokinetic properties of 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine to improve its efficacy and safety for potential clinical use.
Conclusion:
In conclusion, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a chemical compound that has potential applications in various fields of research due to its anti-inflammatory, neuroprotective, and anticancer effects. Its selectivity for PDE4 and low toxicity make it a promising candidate for further development. Future research directions include investigating its potential applications in neurodegenerative diseases and cancer, as well as optimizing its synthesis and pharmacokinetic properties.
Scientific Research Applications
1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to have potential applications in various fields of research, including neuroscience, cancer research, and immunology. In neuroscience, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have neuroprotective effects and may be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to inhibit the growth of cancer cells and may be used as a potential anticancer agent. In immunology, 1-(4-isopropylbenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to modulate the immune response and may be used to treat autoimmune diseases.
properties
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(2)16-4-6-17(7-5-16)21(25)23-12-10-22(11-13-23)19-9-8-18(28-3)14-20(19)24(26)27/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFCXOTZPATESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[5-(3,4-dihydro-2(1H)-isoquinolinyl)-4-fluoro-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B4178394.png)
![3-[3-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4178402.png)


![N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178424.png)
![1-[4-(methylthio)phenyl]-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178427.png)

![3-nitro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4178443.png)
![N-[2,5-diethoxy-4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)phenyl]benzamide](/img/structure/B4178451.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178455.png)
![3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4178464.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4178480.png)